Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrimidine ring, a piperidine ring, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method involves the reaction of 4,6-dimethylpyrimidine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiazole derivatives in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of pyrimidine, piperidine, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23N5O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
methyl 2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H23N5O3S/c1-10-8-11(2)20-17(19-10)23-7-5-6-13(9-23)15(24)22-18-21-14(12(3)27-18)16(25)26-4/h8,13H,5-7,9H2,1-4H3,(H,21,22,24) |
InChI Key |
KLYZLXQPSJDXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC)C |
Origin of Product |
United States |
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